molecular formula C36H44N4O7S B607339 Epelsiban besylate CAS No. 1159097-48-9

Epelsiban besylate

Cat. No. B607339
M. Wt: 676.82
InChI Key: BEWUOCYETMDWGE-FKDQZALLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epelsiban besylate is an oral drug which acts as a selective, sub-nanomolar (Ki=0.13 nM) oxytocin receptor antagonist with >31000-fold selectivity over the related vasopressin receptors. It is being developed by GlaxoSmithKline for the treatment of premature ejaculation in men.

Scientific Research Applications

1. Treatment of Premature Ejaculation

A study conducted by Shinghal et al. (2013) explored the efficacy and safety of epelsiban in treating premature ejaculation (PE). This randomized, double-blind, placebo-controlled, phase 2 study found that although epelsiban was well-tolerated, it did not result in a significant change in intravaginal ejaculatory latency time compared to placebo.

2. Pharmacokinetics in Female Volunteers

Research by Mahar et al. (2015) and Mahar et al. (2018) focused on the pharmacokinetics of epelsiban in healthy female volunteers. These studies demonstrated that epelsiban and its metabolite, GSK2395448, were rapidly absorbed and eliminated, with no significant safety concerns observed.

3. Synthesis and Pharmacological Profile

A study by Borthwick et al. (2006) described the synthesis of Epelsiban, highlighting its potent oxytocin antagonistic properties with high selectivity over vasopressin receptors. This research contributes to understanding the chemical structure and pharmacological profile of Epelsiban.

properties

CAS RN

1159097-48-9

Product Name

Epelsiban besylate

Molecular Formula

C36H44N4O7S

Molecular Weight

676.82

IUPAC Name

benzenesulfonic acid;(3R,6R)-6-[(2S)-butan-2-yl]-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethylpyridin-3-yl)-2-morpholin-4-yl-2-oxoethyl]piperazine-2,5-dione

InChI

InChI=1S/C30H38N4O4.C6H6O3S/c1-5-18(2)26-28(35)32-25(23-16-21-8-6-7-9-22(21)17-23)29(36)34(26)27(24-11-10-19(3)31-20(24)4)30(37)33-12-14-38-15-13-33;7-10(8,9)6-4-2-1-3-5-6/h6-11,18,23,25-27H,5,12-17H2,1-4H3,(H,32,35);1-5H,(H,7,8,9)/t18-,25+,26+,27+;/m0./s1

InChI Key

BEWUOCYETMDWGE-FKDQZALLSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)N1C(C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4.C1=CC=C(C=C1)S(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GSK557296B;  GSK-557296B;  Epelsiban besylate.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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